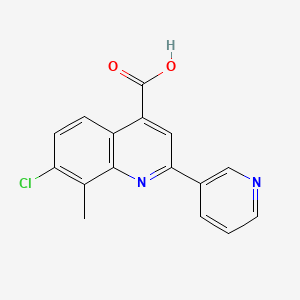![molecular formula C26H46O2 B1608539 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene CAS No. 224317-93-5](/img/structure/B1608539.png)
1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene
概要
説明
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene is an organic compound with the molecular formula C26H46O2 and a molecular weight of 390.64 g/mol . This compound is characterized by its two 3’,7’-dimethyloctyl groups attached to a benzene ring through ether linkages. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,7-dimethyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biological membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Research into drug delivery systems and pharmaceutical formulations often utilizes this compound for its solubility and stability properties.
作用機序
The mechanism of action of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, including signal transduction and transport mechanisms .
類似化合物との比較
Similar compounds to 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene include:
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]naphthalene
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]anthracene
- 1,4-Bis[(3’,7’-dimethyloctyl)oxy]phenanthrene
These compounds share similar structural features but differ in their aromatic cores, leading to variations in their chemical and physical properties. The uniqueness of 1,4-Bis[(3’,7’-dimethyloctyl)oxy]benzene lies in its specific balance of hydrophobic and hydrophilic characteristics, making it particularly useful in applications requiring amphiphilic molecules .
特性
IUPAC Name |
1,4-bis(3,7-dimethyloctoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-21(2)9-7-11-23(5)17-19-27-25-13-15-26(16-14-25)28-20-18-24(6)12-8-10-22(3)4/h13-16,21-24H,7-12,17-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVZLQGEJXWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)OCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393802 | |
| Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224317-93-5 | |
| Record name | 1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)
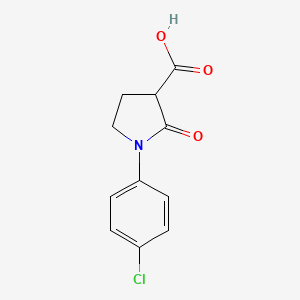
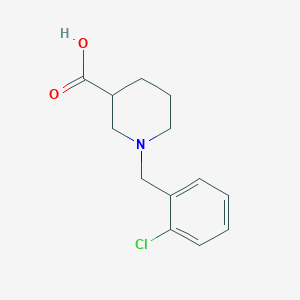
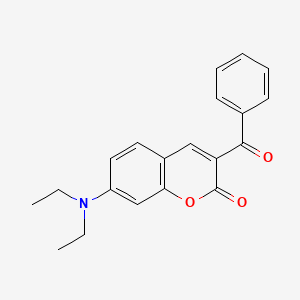

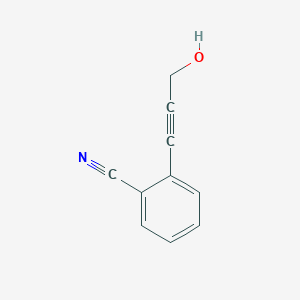

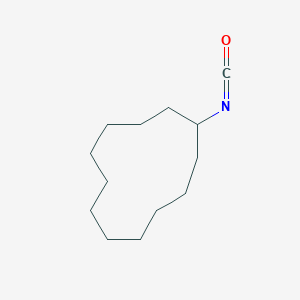
![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)

